N-Methylbenzo[d]oxazol-2-amine: A Novel Anthelmintic Agent Targeting Nematode Metabolism
N-Methylbenzo[d]oxazol-2-amine: A Novel Anthelmintic Agent Targeting Nematode Metabolism
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
N-Methylbenzo[d]oxazol-2-amine has emerged as a promising lead compound in the development of new anthelmintic therapies. Exhibiting potency comparable to the widely used drug albendazole (B1665689) against a range of nematodes, this molecule presents a novel mechanism of action that circumvents the common resistance pathways associated with current treatments. Extensive research, including metabolomics and molecular docking studies, has revealed that N-Methylbenzo[d]oxazol-2-amine does not act on the traditional anthelmintic targets such as the tubulin beta chain or glutamate-gated channels. Instead, its efficacy is attributed to the significant disruption of essential metabolic pathways within the parasite, specifically the upregulation of purine (B94841) and pyrimidine (B1678525) metabolism and the downregulation of sphingolipid metabolism. This guide provides a comprehensive overview of the current understanding of N-Methylbenzo[d]oxazol-2-amine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental processes.
Core Mechanism of Action: Metabolic Disruption
The primary anthelmintic activity of N-Methylbenzo[d]oxazol-2-amine stems from its ability to selectively interfere with the metabolic processes of nematodes. Unlike many existing anthelmintics that cause paralysis or disrupt cellular structure, this compound induces a state of metabolic stress that ultimately leads to parasite death. Metabolomic analysis of Trichinella spiralis adult worms treated with N-Methylbenzo[d]oxazol-2-amine revealed a significant shift in their metabolic profile.[1][2][3][4][5]
The key metabolic alterations observed are:
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Upregulation of Purine and Pyrimidine Metabolism: This suggests an increased turnover of nucleic acids, potentially leading to an imbalance in the cellular energy state and the accumulation of toxic byproducts.[1][2][3][4][5]
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Downregulation of Sphingolipid Metabolism: Sphingolipids are crucial components of cell membranes and are involved in various signaling pathways. Disruption of their metabolism can compromise membrane integrity and vital cellular communication.[1][2][3][4][5]
Molecular docking studies have further substantiated this unique mechanism by demonstrating that N-Methylbenzo[d]oxazol-2-amine does not bind effectively to the tubulin beta chain, the target of benzimidazoles like albendazole, or to glutamate-gated channels, the target of macrocyclic lactones.[1][4][5] This distinction is critical as it indicates a low probability of cross-resistance with existing drug classes.
Signaling Pathway Diagram
Caption: Proposed metabolic disruption by N-Methylbenzo[d]oxazol-2-amine in nematodes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that underscores the potential of N-Methylbenzo[d]oxazol-2-amine as an anthelmintic agent.
| In Vivo Efficacy | |
| Nematode Species | Trichinella spiralis |
| Host | Mice |
| Dosage | 250 mg/kg |
| Reduction in Worm Abundance | 49%[1][4][6] |
| Control | Albendazole (250 mg/kg) |
| In Vitro Potency | |
| Nematode Species | Caenorhabditis elegans |
| EC50 | 5.77 µM[1] |
| Nematode Species | Trichinella spiralis |
| EC50 | 3.8 µM[1] |
| Toxicology Profile | |
| Cytotoxicity | Approximately 10 times lower than albendazole[4][7] |
| Cell Line | Human Embryonic Kidney (HEK293) |
| Acute Oral Toxicity (LD50) | >2000 mg/kg[1][4] |
| Host | Rats |
| Chemical Safety Category | 5 |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments that have been pivotal in elucidating the mechanism of action and pharmacological profile of N-Methylbenzo[d]oxazol-2-amine.
In Vivo Anthelmintic Efficacy Assay
Objective: To determine the in vivo efficacy of N-Methylbenzo[d]oxazol-2-amine against Trichinella spiralis in a murine model.
Protocol:
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Parasite and Animal Model: A stable strain of Trichinella spiralis is maintained through serial passage in rodents. Male Swiss albino or BALB/c mice (6-8 weeks old) are used as the experimental hosts.
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Infection: T. spiralis muscle larvae are recovered from an infected rodent through artificial digestion of minced skeletal muscle in a 1% pepsin and 1% hydrochloric acid solution. Each experimental mouse is then orally infected with approximately 200-300 viable larvae.[8]
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Treatment: Treatment with N-Methylbenzo[d]oxazol-2-amine (e.g., 250 mg/kg) is initiated 24 to 48 hours post-infection. The compound is administered orally, typically in a suitable vehicle. A control group receives the vehicle only, and a positive control group is treated with a known anthelmintic like albendazole.
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Worm Burden Assessment: On day 7 post-infection, mice are euthanized. The small intestine is removed, opened longitudinally, and incubated in saline or phosphate-buffered saline (PBS) at 37°C for 3-4 hours. The adult worms that migrate out of the intestine are then counted under a dissecting microscope.[8]
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Data Analysis: The mean number of adult worms in the treated groups is compared to the infected control group to calculate the percentage reduction in worm burden.
Experimental Workflow: In Vivo Efficacy
Caption: Workflow for assessing the in vivo anthelmintic efficacy.
Cytotoxicity Assay
Objective: To evaluate the cytotoxicity of N-Methylbenzo[d]oxazol-2-amine against a human cell line.
Protocol:
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Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 humidified incubator.[9][10]
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Cell Seeding: Cells are seeded into 96-well or 1536-well plates at a predetermined density (e.g., 250 cells per well) and allowed to adhere overnight.[9]
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Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of N-Methylbenzo[d]oxazol-2-amine. Control wells contain the vehicle (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
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Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a suitable method:
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MTT Assay: The MTT reagent is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured, which correlates with the number of viable cells.[11]
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CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells. The reagent is added to the wells, and luminescence is measured.[9]
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Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. The concentration that inhibits 50% of cell growth (IC50) is calculated.
Metabolomics Analysis
Objective: To identify the metabolic pathways in T. spiralis that are affected by N-Methylbenzo[d]oxazol-2-amine.
Protocol:
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Sample Preparation: Adult T. spiralis worms are cultured in vitro and exposed to a sub-lethal concentration of N-Methylbenzo[d]oxazol-2-amine for a defined period. A control group is cultured under the same conditions without the compound.
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Metabolite Extraction: The worms are harvested, washed, and the metabolites are extracted using a solvent system (e.g., a mixture of methanol, acetonitrile, and water).
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LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique separates the metabolites and provides information on their mass and fragmentation patterns.
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Data Processing and Analysis: The raw data is processed to identify and quantify the metabolites. Statistical analysis (e.g., Principal Component Analysis and Orthogonal Projections to Latent Structures-Discriminant Analysis) is used to compare the metabolic profiles of the treated and control groups and to identify the metabolites that are significantly altered.
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Pathway Analysis: The significantly altered metabolites are mapped to known metabolic pathways to identify the biological processes that are most affected by the compound.
Experimental Workflow: Metabolomics
Caption: Workflow for the metabolomic analysis of treated nematodes.
Molecular Docking
Objective: To predict the binding affinity and interaction of N-Methylbenzo[d]oxazol-2-amine with potential protein targets.
Protocol:
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Target Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., T. spiralis tubulin beta chain and glutamate-gated channels) are obtained from protein data banks or generated using homology modeling. The 3D structure of N-Methylbenzo[d]oxazol-2-amine is generated and optimized.[1][12]
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Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.
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Analysis of Interactions: The resulting docked conformations are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[1][12]
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Comparison with Known Ligands: The docking results are compared with those of known ligands for the target proteins (e.g., albendazole for tubulin and ivermectin for glutamate-gated channels) to assess the relative binding potential.[1]
Conclusion and Future Directions
N-Methylbenzo[d]oxazol-2-amine represents a significant advancement in the search for novel anthelmintic agents. Its unique mechanism of action, centered on the disruption of nematode metabolism, offers a promising strategy to combat the growing threat of anthelmintic resistance. The favorable safety profile, with significantly lower cytotoxicity than albendazole and a high LD50, further enhances its therapeutic potential.
Future research should focus on a more detailed characterization of the specific enzymatic targets within the purine, pyrimidine, and sphingolipid metabolic pathways. A deeper understanding of these interactions will facilitate the rational design of even more potent and selective analogs. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing regimens and ensure effective translation to clinical applications. The development of this compound and its derivatives could provide a much-needed new class of anthelmintics to safeguard both human and animal health.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anthelmintic efficacy evaluation and mechanism of N-methylbenzo[d]oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthelmintic efficacy evaluation and mechanism of N-methylbenzo[d]oxazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. hek293.com [hek293.com]
- 12. researchgate.net [researchgate.net]
